

What are the chemical properties of N-Boc-D-proline?

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Compound of Interest

Compound Name: *N-Boc-D-proline*

Cat. No.: *B389737*

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N-Boc-D-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-proline, also known as (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, is a protected derivative of the non-essential amino acid D-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). This modification enhances the compound's stability under various conditions and allows for its controlled incorporation into growing peptide chains. Its unique rigid cyclic structure significantly influences the conformational properties of peptides and peptidomimetics, making it a critical building block in the development of novel therapeutics, chiral catalysts, and complex molecular architectures. This guide provides an in-depth overview of the chemical and physical properties of **N-Boc-D-proline**, along with detailed experimental protocols for their determination.

Structural and Physical Properties

The fundamental characteristics of **N-Boc-D-proline** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Structural Identifiers

Identifier	Value
CAS Number	37784-17-1
Molecular Formula	C ₁₀ H ₁₇ NO ₄ [1]
Molecular Weight	215.25 g/mol [1]
IUPAC Name	(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Synonyms	Boc-D-Pro-OH, N-(tert-Butoxycarbonyl)-D-proline
SMILES	<chem>CC(C)(C)OC(=O)N1CCC[C@@H]1C(O)=O</chem>
InChI Key	ZQEBQGAAWMOMAI-SSDOTTSWSA-N

Physical Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	
Melting Point	132-137 °C	
Optical Rotation	[α] ²² /D +60° (c=2 in acetic acid)	
Storage Temperature	2-8°C, cool and dark place	

Solubility

Solubility data for the D-enantiomer is not extensively reported; however, the physical properties of enantiomers in achiral solvents are identical. The following data for the corresponding L-enantiomer (N-Boc-L-proline) serves as a reliable guide.

Solvent	Solubility (approx.)
Dimethylformamide (DMF)	~20 mg/mL
Dimethyl sulfoxide (DMSO)	~15 mg/mL
Ethanol	~15 mg/mL
Methanol	Soluble
Dichloromethane	Soluble
Acetic Acid	Soluble
Aqueous Buffers (e.g., PBS)	Sparingly soluble (~0.14 mg/mL after initial dissolution in DMF)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **N-Boc-D-proline**. Below is a summary of expected spectral characteristics.

Technique	Expected Characteristics
^1H NMR	Signals corresponding to the tert-butyl protons (singlet, ~ 1.4 ppm), proline ring protons (multiplets, ~ 1.8 - 4.4 ppm), and the carboxylic acid proton (broad singlet, variable). Due to hindered rotation around the N-Boc amide bond, some proton signals may appear as two distinct sets of peaks, representing the cis and trans rotamers.
^{13}C NMR	Signals for the tert-butyl carbons (~ 28 ppm and ~ 80 ppm for the quaternary carbon), proline ring carbons (~ 23 - 60 ppm), and two carbonyl carbons (one for the Boc group ~ 154 ppm and one for the carboxylic acid ~ 175 ppm).
Infrared (IR)	Broad absorption band for the O-H stretch of the carboxylic acid (~ 2500 - 3300 cm^{-1}), strong C=O stretching bands for the carboxylic acid and urethane carbonyls (~ 1650 - 1750 cm^{-1}), and C-H stretching bands (~ 2850 - 3000 cm^{-1}).
Mass Spectrometry (MS)	Expected $[\text{M}+\text{H}]^+$ peak at m/z 216.12, $[\text{M}+\text{Na}]^+$ at m/z 238.10, and characteristic fragmentation patterns including the loss of the tert-butyl group or CO_2 .

Chemical Properties and Reactivity

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the defining feature of **N-Boc-D-proline**'s chemical reactivity. Its stability and selective removal are fundamental to its utility.

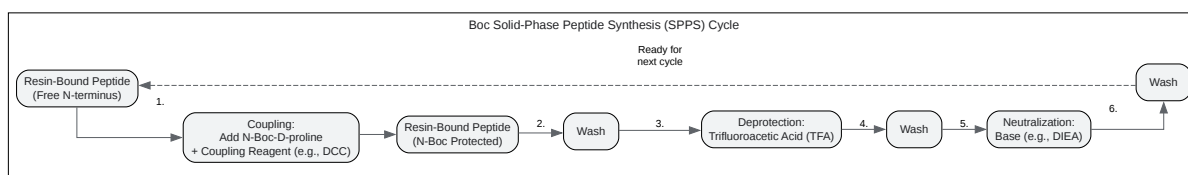
- **Stability:** The Boc group is highly stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation. This stability allows for chemical modifications at the carboxylic acid terminus without premature deprotection of the amine.

- **Acid Lability:** The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions. Strong acids, most commonly trifluoroacetic acid (TFA), are used to efficiently remove the Boc group, liberating the secondary amine. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Role in Peptide Synthesis

N-Boc-D-proline is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The synthesis cycle involves the iterative coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

The conformational rigidity of the proline ring can disrupt secondary structures like alpha-helices and beta-sheets in proteins. This property is often exploited by drug developers to induce specific turns or loops in peptide-based drugs to achieve a desired three-dimensional structure for biological activity.



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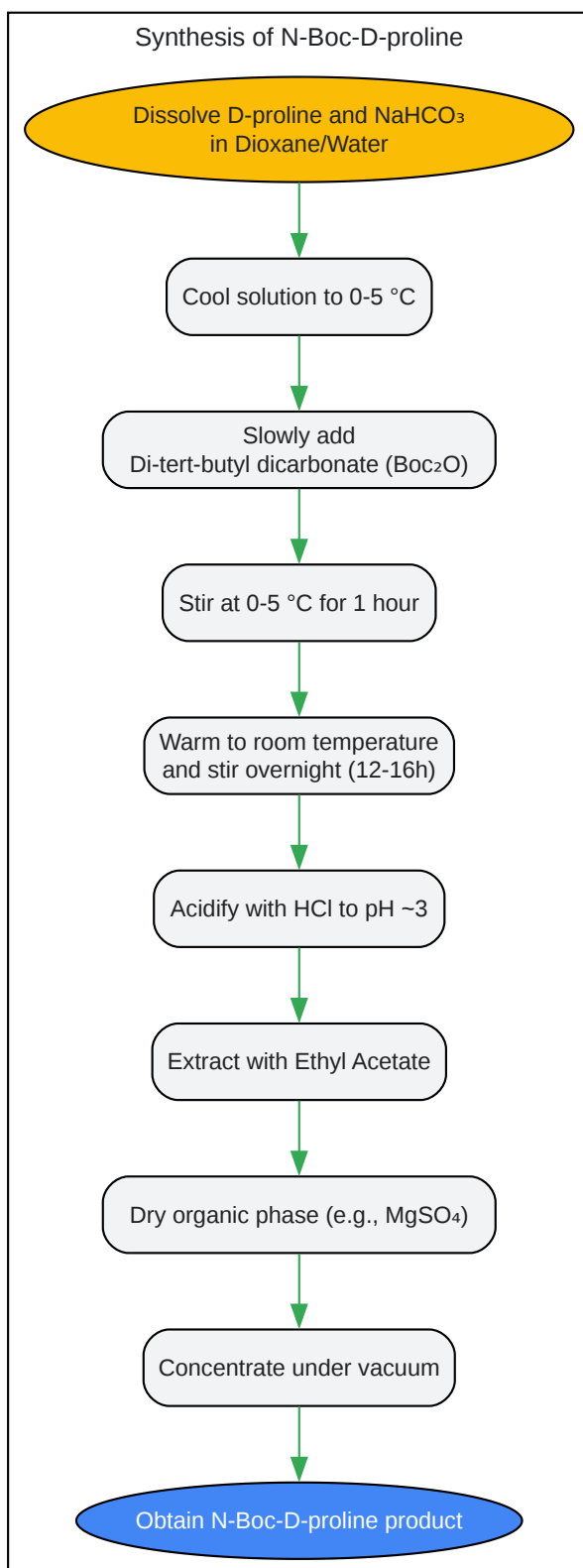
Boc-SPPS cycle for incorporating **N-Boc-D-proline**.

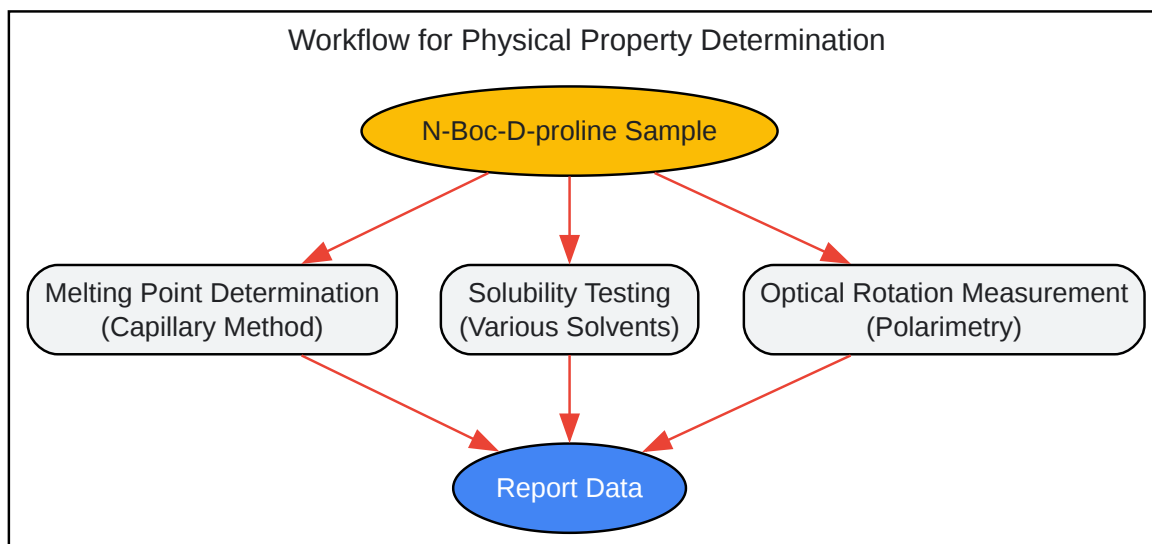
Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of **N-Boc-D-proline**.

Synthesis of N-Boc-D-proline

The standard procedure for Boc protection of D-proline involves its reaction with di-tert-butyl dicarbonate (Boc_2O) under basic conditions.





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References

- 1. chemimpex.com [chemimpex.com]
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